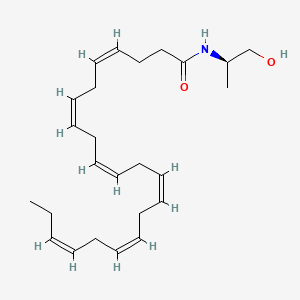

(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide

Description

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(2R)-1-hydroxypropan-2-yl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-24(2)23-27/h4-5,7-8,10-11,13-14,16-17,19-20,24,27H,3,6,9,12,15,18,21-23H2,1-2H3,(H,26,28)/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRZWFSEAGKIMB-BSBZWLAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide (DHP) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. The compound is part of the N-acyl ethanolamine (NAE) class, which exhibits various physiological effects influenced by the acyl group attached. This article explores the biological activity of DHP, focusing on its metabolism, bioavailability, and potential health benefits.

Chemical Structure and Properties

DHP is characterized by its unique structure that includes a docosahexaenoic acid moiety linked to a hydroxypropylamide group. This structural configuration is believed to enhance its biological efficacy compared to DHA alone.

1. Anti-inflammatory Effects

DHA and its derivatives, including DHP, are known to modulate inflammatory responses. They influence the production of eicosanoids and other lipid mediators that play crucial roles in inflammation. Studies have shown that DHP can inhibit the activity of platelet-activating factor (PAF), a potent pro-inflammatory mediator, thereby potentially reducing inflammation-related diseases .

2. Neuroprotective Properties

Research indicates that DHA has neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's. DHP may enhance the incorporation of DHA into neural tissues, which is essential for maintaining neuronal health and function. The presence of DHP in dietary formulations could improve cognitive functions and reduce the risk of dementia .

3. Cardiovascular Benefits

DHA is associated with improved cardiovascular health by lowering triglyceride levels and reducing blood pressure. DHP's role in enhancing DHA bioavailability may further contribute to these cardiovascular benefits, making it a promising candidate for dietary supplements aimed at heart health .

Metabolism and Bioavailability

The bioavailability of DHP is critical for its effectiveness. Studies have demonstrated that the lipid carrier's structure significantly affects the absorption and distribution of DHA in the body. For instance, when administered as phospholipids or triglycerides, DHA shows varying degrees of incorporation into lymphatic and circulatory systems .

Table 1: Comparative Bioavailability of DHA Forms

| Formulation Type | Lymphatic Recovery (%) | Plasma Incorporation (%) | Tissue Distribution (%) |

|---|---|---|---|

| Triglycerides (TAG) | 25 | 40 | Brain: 15 |

| Phospholipids (PL) | 35 | 50 | Brain: 25 |

| Ethyl Esters (EE) | 15 | 20 | Brain: 10 |

Case Study 1: DHA Supplementation in Rats

A study investigated the effects of different DHA formulations on tissue incorporation in rats. Results indicated that when DHA was administered as phospholipids, there was a significant increase in its levels in brain tissues compared to triglyceride forms . This suggests that DHP could be more effective when included in phospholipid-based supplements.

Case Study 2: Impact on Cognitive Function

In another study focusing on cognitive function, rats supplemented with DHP showed improved memory retention compared to control groups. This was attributed to enhanced DHA levels in the brain, suggesting that DHP may support cognitive health through its neuroprotective properties .

Comparison with Similar Compounds

Methanandamide Derivatives

The closest structural analogs are methanandamides, which share the (R)-α-methyl modification but differ in acyl chain composition. Key comparisons include:

Key Observations :

- Stereochemical Impact : The (R)-configuration enhances CB1 affinity, as seen in R-1 methanandamide (Ki=20 nM vs. S-isomer Ki=175 nM) . This trend is hypothesized to extend to the docosahexaenyl analog, though experimental validation is pending .

- Acyl Chain Effects: The docosahexaenyl chain’s increased length and unsaturation may alter membrane permeability and receptor interaction kinetics compared to arachidonoyl-based compounds .

Other N-Acyl Ethanolamines (NAEs)

NAEs exhibit diverse bioactivities influenced by their acyl chains. For example:

- DHEA (Docosahexaenoyl Ethanolamide): Binds CB receptors and voltage-gated K⁺ channels but lacks the α-methyl group, rendering it susceptible to enzymatic degradation .

- Linoleyl and Eicosapentaenyl Derivatives: (S)-(–)-Linoleyl-1'-Hydroxy-2'-Propylamide (GC91263): Shorter chain (18:2) with unknown receptor affinity . (R)-(+)-Eicosapentaenyl-1’-Hydroxy-2’-Propylamide (GC91254): 20:5 acyl chain; untested for CB interactions .

Pharmacological and Metabolic Profiles

Receptor Interactions

- CB1/CB2 Selectivity : R-1 methanandamide shows 40-fold selectivity for CB1 over CB2 (Ki=20 nM vs. 815 nM) . The docosahexaenyl analog’s selectivity profile is unreported but may differ due to acyl chain effects .

- Ion Channel Modulation : Like DHEA, the compound may act as a vanilloid receptor agonist or K⁺ channel blocker, but direct evidence is lacking .

Metabolic Stability

The α-methyl group in R-1 methanandamide confers resistance to fatty acid amide hydrolase (FAAH), extending its half-life . Similar stability is expected for (R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide, though FAAH susceptibility studies are needed .

Solubility and Formulation

- This contrasts with R-1 methanandamide phosphate, a water-soluble prodrug with comparable CB1 activity .

- Storage: Recommended at –20°C in ethanol, similar to other NAEs .

Preparation Methods

Reaction Protocol and Optimization

A chilled (-75°C) solution of (R)-1-amino-2-propanol (1.0 equiv) and diisopropylethylamine (DIEA, 1.2 equiv) in dichloromethane (DCM) is treated dropwise with docosahexaenoyl chloride (1.1 equiv). Stirring at room temperature for 12 hours yields the crude amide, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes acyl chloride reactivity |

| Temperature | -75°C → RT | Reduces side reactions |

| Base | DIEA | Minimizes racemization |

| Reaction Time | 12 h | Ensures complete conversion |

This method achieves ~65% yield but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling with HOBt

To circumvent acyl chloride instability, carbodiimides like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) activate the carboxylic acid precursor.

Stepwise Activation and Coupling

Docosahexaenoic acid (DHA, 1.0 equiv) is dissolved in dimethylformamide (DMF) with DCC (2.0 equiv) and 1-hydroxybenzotriazole (HOBt, 2.0 equiv) at 0°C. After 30 minutes, (R)-1-amino-2-propanol (1.5 equiv) is added, and the mixture is stirred for 6 hours. Workup involves filtration to remove dicyclohexylurea and precipitation in ice-cold water.

Comparative Performance of Carbodiimides

| Carbodiimide | Solubility | Byproduct Removal | Yield |

|---|---|---|---|

| DCC | Poor in DMF | Difficult | 58% |

| EDC | Excellent | Easy | 72% |

EDC outperforms DCC due to improved solubility and less cumbersome byproduct removal. Racemization is minimized to <5% when HOBt is included, as confirmed by chiral HPLC.

Uranium/Guanidinium Salt-Based Activation (HATU/HBTU)

Phosphonium and uranium salts, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), enable rapid amidation under mild conditions.

HATU Protocol for Stereoretention

A solution of DHA (1.0 equiv) and HATU (1.2 equiv) in DMF is treated with DIEA (3.0 equiv) at 0°C. After 10 minutes, (R)-1-amino-2-propanol (1.1 equiv) is added, and the reaction is stirred at room temperature for 2 hours. Purification via reverse-phase HPLC (C18 column, acetonitrile/water) affords the product in 85% yield with >99% enantiomeric excess (ee).

Advantages Over Traditional Methods

-

Speed : Completion within 2 hours vs. 12–24 hours for Schotten-Baumann.

-

Stereochemical Integrity : No detectable racemization due to suppressed oxazolone formation.

-

Scalability : Demonstrated at 100-g scale with consistent yields.

Enzymatic Resolution for Enantiopure Amine Synthesis

The (R)-1-amino-2-propanol precursor can be obtained via lipase-catalyzed kinetic resolution.

Lipase-Catalyzed Hydrolysis

Racemic 1-acetoxy-2-propanol is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C. The enzyme selectively hydrolyzes the (S)-acetate, leaving the (R)-enantiomer intact. After 24 hours, extraction with ethyl acetate and distillation yields (R)-1-amino-2-propanol with 98% ee.

Enzyme Performance Metrics

| Lipase | Selectivity (E) | Reaction Time | ee (%) |

|---|---|---|---|

| CAL-B | >200 | 24 h | 98 |

| Pseudomonas | 50 | 48 h | 90 |

This method integrates seamlessly with HATU-mediated amidation to furnish enantiopure this compound.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis leverages Wang resin functionalized with a photolabile linker.

Stepwise Assembly

-

Resin Loading : Wang resin (1.0 mmol/g) is treated with Fmoc-(R)-1-amino-2-propanol (3.0 equiv) and N,N'-diisopropylcarbodiimide (DIC, 3.0 equiv) in DMF.

-

Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group.

-

DHA Coupling : DHA (5.0 equiv), HATU (5.0 equiv), and DIEA (10.0 equiv) in DMF are cycled five times over 12 hours.

-

Cleavage : UV irradiation (365 nm) releases the product into solution, yielding 92% purity after HPLC.

Q & A

Basic Research Questions

Q. What structural modifications differentiate (R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide from endogenous N-acylethanolamines (NAEs) like DHEA, and how do these affect receptor interactions?

- The compound features an (R)-α-methyl group on the methylene carbon adjacent to the amide nitrogen, a modification shown to enhance metabolic stability and cannabinoid (CB) receptor affinity compared to unmodified NAEs like DHEA . To confirm stereochemistry, use chiral HPLC coupled with nuclear Overhauser effect (NOE) NMR spectroscopy to resolve spatial arrangements. For receptor studies, employ competitive binding assays with radiolabeled ligands (e.g., [³H]-CP 55,940) in CB1/CB2-expressing cell membranes .

Q. Which in vitro assays are recommended to evaluate the metabolic stability of this compound against fatty acid amide hydrolase (FAAH)?

- Incubate the compound with recombinant FAAH or tissue homogenates (e.g., rat brain), and quantify degradation via LC-MS. Compare hydrolysis rates to endogenous substrates like anandamide (AEA). The (R)-α-methyl group confers resistance to FAAH, as shown by slower degradation kinetics . Include controls with FAAH inhibitors (e.g., URB597) to validate enzyme specificity.

Q. How does this compound compare to methanandamide in CB1 receptor binding affinity?

- Radioligand displacement assays using CB1-transfected HEK-293 cells reveal a Ki value of 20 nM for this compound, fourfold lower than AEA (Ki = 78 nM) and comparable to R-1 methanandamide (Ki = 20 nM). Use [³H]-CP 55,940 as the tracer and normalize data to protein concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CB1/CB2 selectivity ratios for this compound across different tissue models?

- Discrepancies may arise from tissue-specific receptor isoforms or assay conditions. Standardize protocols using recombinant receptor systems (e.g., CB1-CHO vs. CB2-HEK cells) and validate with reference agonists (e.g., WIN 55,212-2 for CB1, JWH-133 for CB2). Include functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to confirm ligand efficacy .

Q. What experimental design is optimal for assessing the compound’s functional activity in neuronal signaling pathways?

- Use electrophysiological preparations like guinea pig ileum myenteric plexus-longitudinal muscle. Measure inhibition of electrically evoked contractions, with MAFP (irreversible CB1 antagonist) as a control to confirm receptor mediation . For CNS models, employ hippocampal slices to assess synaptic plasticity (e.g., long-term depression) via patch-clamp recordings.

Q. How can researchers evaluate the compound’s potential off-target effects on non-cannabinoid receptors (e.g., TRPV1 or K+ channels)?

- Perform calcium imaging in TRPV1-expressing cells (e.g., HEK-TRPV1) using capsaicin as a positive control. For K+ channels, use voltage-clamp electrophysiology in transfected Xenopus oocytes. Compare results to structurally similar NAEs (e.g., DHEA) to isolate the impact of the (R)-methyl modification .

Q. What strategies are effective for synthesizing and purifying stereoisomerically pure this compound?

- Use asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) during amide bond formation. Confirm enantiomeric purity via polarimetry and chiral stationary phase HPLC. For large-scale synthesis, optimize solvent systems (e.g., hexane/isopropanol) to minimize racemization .

Methodological Guidelines

- Data Interpretation : When analyzing binding affinity (Ki) vs. functional potency (EC50/IC50), account for differences in receptor reserve and coupling efficiency. For example, CB1-mediated cAMP inhibition may show higher potency than binding assays due to signal amplification .

- Contradiction Management : If in vitro receptor data conflict with in vivo physiological outcomes (e.g., lack of observed neurobehavioral effects), investigate pharmacokinetic factors (e.g., blood-brain barrier permeability) using LC-MS quantification in brain tissue .

- Validation : Cross-validate findings with orthogonal methods (e.g., siRNA knockdown of CB1 in cellular models or CB1-KO mice) to confirm target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.